molecular formula C10H13N3O4 B7581293 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid

4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid

Cat. No. B7581293
M. Wt: 239.23 g/mol
InChI Key: QJDVUIUYQFDUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid, also known as MPCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPCCA is a heterocyclic compound that contains a pyrazole ring, a morpholine ring, and a carboxylic acid group.

Scientific Research Applications

4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. In biochemistry, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been studied for its ability to modulate enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the interaction between the transcription factor NF-kB and its inhibitor IkBα.
Biochemical and Physiological Effects
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid inhibits the activity of COX-2 and reduces the production of prostaglandins, which are involved in inflammation. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has also been found to inhibit the growth of cancer cells and to have antibacterial activity against Gram-positive bacteria. In vivo studies have shown that 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.

Advantages and Limitations for Lab Experiments

4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of novel materials. However, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid. One area of interest is the development of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid-based materials with novel electronic and optical properties. Another area of interest is the development of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid-based drugs with improved selectivity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. The synthesis method of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with morpholine and DCC in the presence of DMAP. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and to modulate enzyme activity and protein-protein interactions. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and versatility, but also has some limitations, including its low solubility and potential toxicity. Future research on 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid could lead to the development of novel materials and drugs with improved properties and selectivity.

Synthesis Methods

The synthesis of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with morpholine and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid as a white solid with a melting point of 210-212°C.

properties

IUPAC Name

4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6-7(4-11-12-6)9(14)13-2-3-17-5-8(13)10(15)16/h4,8H,2-3,5H2,1H3,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVUIUYQFDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCOCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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